Superior Aqueous Solubility of Hydrochloride Salt vs. Free Base and Unsubstituted Quinoline-8-carboxylic Acid
The hydrochloride salt form of 6-methoxyquinoline-8-carboxylic acid provides a critical advantage in aqueous solubility compared to its free base and unsubstituted quinoline-8-carboxylic acid. While the free base (CAS 408536-52-7) is typically sparingly soluble in water, a general property of related quinoline carboxylic acids , the hydrochloride salt formation significantly enhances water solubility. Unsubstituted quinoline-8-carboxylic acid (CAS 86-59-9) is documented as insoluble in water , whereas the target hydrochloride salt achieves an aqueous solubility of ≥100 mg/mL (approximately 417 mM) .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | ≥100 mg/mL (≥417 mM) in water |
| Comparator Or Baseline | Quinoline-8-carboxylic acid (CAS 86-59-9): Insoluble in water ; 6-Methoxyquinoline-8-carboxylic acid free base (CAS 408536-52-7): Sparingly soluble (class-level inference) |
| Quantified Difference | >100-fold improvement in solubility; from 'insoluble' to freely soluble |
| Conditions | Standard laboratory conditions (room temperature, aqueous medium) |
Why This Matters
Enhanced aqueous solubility directly translates to improved handling in biological assays, simplified sample preparation, and greater formulation flexibility, making this salt form the preferred choice for in vitro and in vivo studies where water is the primary solvent.
